molecular formula C23H19N5O2S B2520274 methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether CAS No. 477709-80-1

methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether

Cat. No.: B2520274
CAS No.: 477709-80-1
M. Wt: 429.5
InChI Key: LALVKRVHNBNRBH-UHFFFAOYSA-N
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Description

Methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group and a pyrrole moiety, linked to a 1,3,4-oxadiazole ring via a sulfanyl-methyl bridge. The phenyl ether group at the 4-position further enhances its structural complexity.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-29-19-11-9-17(10-12-19)16-31-23-26-25-21(30-23)20-15-24-28(18-7-3-2-4-8-18)22(20)27-13-5-6-14-27/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVKRVHNBNRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C24H22N6OSC_{24}H_{22}N_{6}OS with a molar mass of approximately 442.54 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H22N6OS
Molar Mass442.54 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A review highlighted various pyrazole derivatives demonstrating cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer) : Compounds showed GI50_{50} values ranging from 3.79 µM to 12.50 µM.
  • NCI-H460 (lung cancer) : Notable IC50_{50} values were recorded, indicating effective inhibition of cell proliferation.

In particular, the compound's structure suggests that it may interact with specific molecular targets involved in tumor growth and survival pathways, potentially leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in cancer progression. For instance, pyrazole derivatives have been shown to inhibit:

  • Aurora-A kinase : Critical for mitosis, with IC50_{50} values as low as 0.067 µM reported for related compounds.
  • CDK2 (Cyclin-dependent kinase 2) : Inhibition leads to cell cycle arrest and reduced proliferation in various cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. The pyrazole moiety is known for its ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for further investigation in inflammatory diseases .

Study on Cytotoxicity

A study conducted by Bouabdallah et al. evaluated several pyrazole derivatives against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The results indicated significant cytotoxicity with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively for different derivatives .

Synthesis and Evaluation

Research by Wei et al. synthesized a series of ethyl-substituted pyrazoles and assessed their anticancer activity against A549 (lung cancer) cells. One derivative exhibited an IC50_{50} value of 26 µM, showcasing the potential for structural modifications to enhance biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances their biological activity .

Anti-inflammatory Effects

Compounds similar to methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether have been studied for their anti-inflammatory properties. Research has demonstrated that such compounds can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have shown effectiveness against various bacterial strains, indicating that modifications in structure can lead to enhanced antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of specific functional groups and their positions significantly influence the pharmacological properties of this compound. For example:

  • Electron-donating groups at the para position can enhance anticancer and antioxidant potential.
  • Electron-withdrawing groups can improve antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives against MCF-7 cells, revealing that certain substitutions led to IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Anti-inflammatory Research : Another study focused on COX inhibitors derived from pyrazole and oxadiazole compounds, demonstrating significant reduction in inflammatory markers in vitro .
  • Antimicrobial Testing : Research on new derivatives showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the oxadiazole framework could yield potent new therapeutics .

Comparison with Similar Compounds

Ethyl 5-[(3-Chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ()

  • Key Features :
    • Pyrazole ring with a sulfamoyl (-SO₂-NH-) linkage to a 3-chloro-4-methylphenyl group.
    • Ethyl ester at the 4-position.
  • Comparison: The sulfamoyl group may enhance hydrogen-bonding capacity compared to the sulfanyl (-S-) bridge in the target compound.

4-Chlorophenyl 1-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl Ether ()

  • Key Features :
    • Pyrazole linked to a 4-chlorophenyl group via a sulfonyl (-SO₂-) bridge.
    • Ethyl ether substituent with a second 4-chlorophenyl group.
  • Dual chlorophenyl groups may amplify steric hindrance and halogen-bonding interactions .

Oxadiazole and Heterocyclic Hybrids

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()

  • Key Features: Pyrazole linked to a 4-chlorophenyl group via an ethanone spacer.
  • Comparison :
    • The ketone spacer introduces polarity, contrasting with the oxadiazole-sulfanyl bridge in the target compound.
    • Absence of oxadiazole may reduce aromatic stacking interactions but improve metabolic stability .

Aryl Ether and Nitro-Substituted Analogs

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-Nitrobenzenesulfonate ()

  • Key Features :
    • Pyrazole core with a nitrobenzenesulfonate ester.
    • 4-Methylphenyl and phenyl substituents.
  • Sulfonate esters are more hydrolytically labile than ethers, impacting pharmacokinetics .

Structural and Functional Implications

Electronic and Steric Effects

  • Sulfanyl vs.
  • Aryl Substituents : Chlorophenyl groups () increase lipophilicity and halogen-bonding capacity, whereas nitro groups () may reduce bioavailability due to high polarity.

Q & A

What are the optimized synthetic routes for methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:

  • Cyclization of hydrazides using phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole core .
  • Sulfanyl group introduction via nucleophilic substitution, requiring optimized pH and temperature to avoid side reactions .
  • Solvent selection (e.g., DMF or THF) and catalyst use (e.g., NaH) enhance regioselectivity and purity .
  • Yield optimization employs Design of Experiments (DoE) to balance variables like reaction time and stoichiometry .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • IR and NMR : Identify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) and confirm substitution patterns via proton splitting in ¹H NMR .
  • X-ray crystallography : Resolves spatial arrangements of the pyrazole-oxadiazole-pyrrole system, critical for understanding bioactivity .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for sulfur-containing intermediates .

What advanced strategies mitigate contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response assays : Use standardized protocols (e.g., IC₅₀ measurements) across cell lines to isolate structure-activity relationships (SAR) .
  • Metabolic stability tests : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
  • Co-crystallization studies : Resolve target binding ambiguities (e.g., kinase or receptor interactions) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the oxadiazole) on reactivity .
  • Molecular docking : Screen virtual libraries against targets (e.g., COX-2 or EGFR) to prioritize synthesis .
  • MD simulations : Evaluate stability of ligand-target complexes under physiological conditions .

What methodologies optimize regioselectivity during pyrazole and oxadiazole ring formation?

Methodological Answer:

  • Directed metallation : Use organometallic reagents (e.g., LDA) to control substitution positions on the pyrazole ring .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by reducing side reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., –OH or –NH) during sulfanyl group installation .

How do solvent polarity and temperature affect the stability of the oxadiazole-sulfanyl linkage?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize the sulfanyl group by reducing nucleophilic attack .
  • Low-temperature conditions (<50°C): Prevent thermal degradation of the oxadiazole ring during prolonged reactions .
  • Accelerated stability studies : Use HPLC to monitor decomposition products under stress conditions (e.g., high humidity) .

What purification techniques ensure high purity for in vivo studies?

Methodological Answer:

  • Column chromatography : Separate isomers using silica gel and gradient elution (e.g., hexane/EtOAc) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove trace impurities .
  • HPLC-MS : Validate purity (>98%) and confirm absence of genotoxic intermediates .

How can flow chemistry improve scalability and safety in large-scale synthesis?

Methodological Answer:

  • Continuous-flow reactors : Minimize exothermic risks during POCl₃-mediated cyclization .
  • In-line analytics : Real-time UV/IR monitoring adjusts parameters (e.g., flow rate) to maintain yield .
  • Waste reduction : Recover solvents and catalysts via integrated separation units .

What mechanistic insights explain the compound’s anti-inflammatory or antitumor activity?

Methodological Answer:

  • Enzyme inhibition assays : Quantify COX-2 or topoisomerase II inhibition to link activity to the oxadiazole-pyrrole motif .
  • ROS scavenging studies : Use fluorescence probes (e.g., DCFH-DA) to evaluate antioxidant contributions of the sulfanyl group .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer cells .

How do steric and electronic effects of substituents influence binding to biological targets?

Methodological Answer:

  • SAR studies : Compare analogs with varied substituents (e.g., –OCH₃ vs. –Cl) on the phenyl ring .
  • Hammett plots : Correlate substituent σ values with bioactivity to identify electron-donating/withdrawing effects .
  • Crystal structure overlays : Map steric clashes in binding pockets using PyMOL .

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